molecular formula C27H24N2O5 B1398494 Fmoc-5-methoxy-L-tryptophan CAS No. 1219184-52-7

Fmoc-5-methoxy-L-tryptophan

Cat. No. B1398494
CAS RN: 1219184-52-7
M. Wt: 456.5 g/mol
InChI Key: LOSXXKTXEHICBG-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-5-methoxy-L-tryptophan is a derivative of L-tryptophan. It is a synthetic molecule used in research as a building block for peptides and proteins. Its chemical structure consists of a tryptophan amino acid with an added Fmoc (fluorenylmethoxycarbonyl) group for protection during peptide synthesis .


Synthesis Analysis

Fmoc-5-methoxy-L-tryptophan is used in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Molecular Structure Analysis

The molecular formula of Fmoc-5-methoxy-L-tryptophan is C27H24N2O5 . The molecular weight is 456.5 .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

Fmoc-5-methoxy-L-tryptophan appears as an off-white powder/solid . The melting point is 158 - 160 °C .

Scientific Research Applications

Peptide Synthesis

Fmoc-5-methoxy-L-tryptophan: is primarily used in peptide synthesis . The Fmoc group protects the amino acid during the synthesis process, allowing for the sequential construction of peptides without unwanted side reactions. Its stability under basic conditions and easy removal under acidic conditions make it an essential reagent in solid-phase peptide synthesis (SPPS).

Drug Development

In the realm of drug development , this compound has shown promise as a building block for creating novel therapeutic agents . Its unique structure can be incorporated into peptides that may interact with biological targets, such as enzymes or receptors, leading to the development of new drugs.

Biological Research

Fmoc-5-methoxy-L-tryptophan: finds applications in biological research , particularly in proteomics . It can be used to modify proteins, which helps in studying protein functions, interactions, and stability, providing insights into complex biological processes.

Chemical Synthesis

In chemical synthesis , this amino acid derivative is valuable for its role in synthesizing complex molecules . Its protective group allows for selective reactions, which is crucial in constructing molecules with high precision.

Analytical Chemistry

In analytical chemistry , Fmoc-5-methoxy-L-tryptophan can be used as a standard or reference compound in chromatographic analysis . Its well-defined properties allow for the calibration of instruments and validation of analytical methods.

Material Science

The compound’s applications extend to material science , where it can be used to create novel polymers or materials with specific properties . Its incorporation into materials can impart characteristics like biocompatibility or fluorescence, useful in various technological applications.

Pharmacology

In pharmacology , Fmoc-5-methoxy-L-tryptophan is explored for its potential in creating pharmacologically active peptides . These peptides could serve as lead compounds for the development of new medications.

Neuroscience

Lastly, in neuroscience , this compound is utilized in the synthesis of peptides that can cross the blood-brain barrier or mimic neurotransmitters . This aids in the development of treatments for neurodegenerative diseases and understanding neural pathways.

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Fmoc-5-methoxy-L-tryptophan . Use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSXXKTXEHICBG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-5-methoxy-L-tryptophan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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